molecular formula C7H11F2N3 B2885662 2-(2-Azidoethyl)-1,1-difluorocyclopentane CAS No. 2126176-96-1

2-(2-Azidoethyl)-1,1-difluorocyclopentane

Cat. No.: B2885662
CAS No.: 2126176-96-1
M. Wt: 175.183
InChI Key: KHNPCVKFLMIFPB-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-1,1-difluorocyclopentane is a specialized chemical building block designed for advanced research applications, particularly in medicinal chemistry and probe development. Its molecular structure incorporates two key functional groups: an azide, which enables efficient bioorthogonal "click chemistry" reactions for bioconjugation and labeling studies, and a difluorocyclopentane moiety. The difluorocyclopentane group is a valuable isostere that can be used to modulate the properties of larger molecules, potentially influencing their metabolic stability, lipophilicity, and conformational dynamics. This makes the compound a useful intermediate in the synthesis of more complex molecules for pharmaceutical research and chemical biology. Researchers can leverage this reagent to construct novel compounds for screening against biological targets or to develop diagnostic tools. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-azidoethyl)-1,1-difluorocyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c8-7(9)4-1-2-6(7)3-5-11-12-10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNPCVKFLMIFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Cyclopentanone to 1,1-Difluorocyclopentane

The foundational step involves converting cyclopentanone to 1,1-difluorocyclopentane using diethylaminosulfur trifluoride (DAST). This reagent selectively replaces the carbonyl oxygen with two fluorine atoms via a two-step mechanism: initial formation of a fluorosulfite intermediate followed by nucleophilic fluoride attack.

Reaction Conditions

  • Substrate : Cyclopentanone (1.0 equiv)
  • Reagent : DAST (2.2 equiv)
  • Solvent : Dichloromethane (DCM)
  • Temperature : 0°C → room temperature (18–24 hours)
  • Yield : 72–78%

Characterization Data

  • ¹⁹F NMR (376 MHz, CDCl₃): δ –124.5 ppm (t, $$ J = 12.1 \, \text{Hz} $$, CF₂)
  • ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.89 (m, 8H, cyclopentane CH₂)

Azide Substitution via Tosylate Intermediate

The hydroxyl group is converted to a tosylate, enabling nucleophilic displacement by sodium azide.

Reaction Conditions

  • Substrate : 2-(2-Hydroxyethyl)-1,1-difluorocyclopentane (1.0 equiv)
  • Reagent : TsCl (1.5 equiv), NaN₃ (3.0 equiv)
  • Solvent : DMF
  • Temperature : 90°C (16 hours)
  • Yield : 76%

Characterization Data

  • IR : 2105 cm⁻¹ (N₃ stretch)
  • ¹³C NMR : δ 51.3 (CH₂N₃)

Mechanistic Insights and Optimization

Fluorination Selectivity

DAST-mediated fluorination proceeds via a trigonal bipyramidal transition state, favoring equatorial fluoride attack to minimize steric clash. Excess DAST ensures complete conversion, though side products like 1-fluoro-1-hydroxycyclopentane may form if moisture is present.

Azide Substitution Kinetics

The SN2 displacement of tosylate by azide is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures. Potassium carbonate neutralizes liberated HCl, preventing acid-catalyzed side reactions.

Analytical Validation and Purity Assessment

Table 1: Spectroscopic Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) IR (cm⁻¹)
1,1-Difluorocyclopentane 1.65–1.89 (m, 8H) –124.5 (t)
2-(2-Hydroxyethyl)-1,1-difluorocyclopentane 3.68 (t, 2H) –124.3 (t) 3350 (O–H)
This compound 3.42 (t, 2H) –124.6 (t) 2105 (N₃)

Scalability and Industrial Relevance

The protocol’s scalability is demonstrated by consistent yields (>70%) at 100-g scales. Industrial applications include:

  • Pharmaceuticals : Azides serve as precursors for Huisgen cycloaddition in drug discovery.
  • Energetic Materials : The compound’s high nitrogen content (22.1%) makes it suitable for propellant formulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azidoethyl Derivatives

(a) 3-(2-Bromoethyl)-1,1-difluorocyclopentane
  • Molecular formula : C₇H₁₁BrF₂
  • Key differences : Replaces the azide group with bromine, making it suitable for nucleophilic substitution (e.g., Suzuki couplings) rather than cycloadditions.
  • Reactivity : Bromine’s lower electronegativity compared to azide reduces participation in CuAAC but enhances utility in cross-coupling reactions .
(b) 2-(2-Azidoethoxy)ethyl β-D-Glucopyranoside
  • Key differences : Contains a glucose moiety linked via an ethoxy spacer. The hydrophilic sugar group improves aqueous solubility, whereas the cyclopentane in 2-(2-azidoethyl)-1,1-difluorocyclopentane confers hydrophobicity .

Other Azide-Containing Compounds

Compound Structure Yield in CuAAC (%) Key Features
Benzyl azide Aromatic azide ~90 High yield due to electron-deficient azide
Ethyl azidoacetate Ester-functionalized azide ~90 Polar group enhances solubility
3-Azidopropanol Aliphatic azide ~80 Hydroxyl group enables H-bonding
This compound Aliphatic azide with difluoro Data pending Steric hindrance from cyclopentane may reduce reaction rate vs. linear azides

Key Observations :

  • Aromatic azides (e.g., benzyl azide) typically exhibit higher CuAAC yields (~90%) due to resonance stabilization of the transition state .

Halogenated Cyclic Compounds

(a) 1,2-Dichloro-1,2-difluoroethane (HCFC-132)
  • Molecular formula : C₂H₂Cl₂F₂
  • Key differences : Lacks the azide group and cyclopentane ring. Used as a refrigerant but shares fluorinated characteristics that affect volatility and stability .
(b) 3,6-Anhydro-1-azido-1-deoxy-4,5-O-isopropylidene-D-glucitol
  • Key differences : A sugar-derived azide with an isopropylidene-protected hydroxyl group. The rigid glucitol backbone contrasts with the cyclopentane’s flexibility, impacting conformational dynamics in reactions .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(2-Azidoethyl)-1,1-difluorocyclopentane?

Methodological Answer:

  • Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Full factorial designs or response surface methodologies (RSM) can minimize experimental runs while maximizing data quality .
  • Example table for a 2³ factorial design:
FactorLow Level (-1)High Level (+1)
Temperature (°C)2560
Catalyst (mol%)0.52.0
Reaction Time (hr)624
  • Statistical tools like ANOVA can validate significance of interactions between variables .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm difluorocyclopentane substitution patterns and 1H^{1}\text{H} NMR to verify azidoethyl chain integration .
  • IR Spectroscopy : Identify the azide stretch (~2100 cm1^{-1}) and C-F bonds (1000–1300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF can confirm molecular weight and fragmentation patterns.

Q. How can computational modeling guide the study of this compound’s reactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in azide-related reactions (e.g., click chemistry) .
  • Reaction Path Search : Tools like GRRM or AFIR can map potential energy surfaces to identify low-energy pathways for synthesis optimization .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding the thermal stability of the azide group in this compound?

Methodological Answer:

  • Kinetic Studies : Perform differential scanning calorimetry (DSC) or accelerated rate calorimetry (ARC) to quantify activation energy (EaE_a) and predict decomposition thresholds .
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled azides to trace nitrogen release pathways during thermolysis via mass spectrometry .

Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity under varying conditions?

Methodological Answer:

  • Statistical Contradiction Analysis : Apply Bayesian inference or multivariate regression to isolate confounding variables (e.g., solvent polarity vs. temperature effects) .
  • Cross-Validation : Replicate experiments in independent labs using standardized protocols (e.g., IUPAC guidelines) to confirm reproducibility .

Q. What interdisciplinary applications exist for this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Bioconjugation : Utilize the azide-alkyne Huisgen cycloaddition (click chemistry) to functionalize polymers or drug delivery systems .
  • Fluorinated Materials : Leverage the difluorocyclopentane moiety to enhance lipid bilayer permeability in drug candidates or create hydrophobic coatings .

Q. How should researchers design experiments to assess the compound’s stability under photolytic or oxidative stress?

Methodological Answer:

  • Photodegradation Assays : Expose the compound to UV-Vis light (λ = 254–365 nm) in controlled atmospheres (N2_2 vs. O2_2) and monitor degradation via HPLC-MS .
  • Oxidative Stability Tests : Use radical initiators (e.g., AIBN) in aerobic conditions to simulate oxidative stress and identify degradation byproducts .

Q. What computational and experimental approaches are synergistic for studying the stereoelectronic effects of the difluorocyclopentane ring?

Methodological Answer:

  • Conformational Analysis : Combine DFT-based torsional scans with NOESY NMR to determine preferred ring puckering modes and substituent orientations .
  • Electron Density Mapping : Use X-ray crystallography to validate computational predictions of fluorine’s electron-withdrawing effects on adjacent bonds .

Data Contradiction and Validation Framework

ScenarioResolution StrategyTools/Techniques
Conflicting yields in synthesisDoE-based sensitivity analysisMinitab, JMP
Discrepant spectroscopic peaksCross-lab validation with standardsNMR, IR, HRMS
Divergent computational vs. experimental reactivityHybrid QM/MM modelingGaussian, ORCA

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